N'-hydroxypiperidine-3-carboximidamide

Epigenetics HDAC Inhibition Oncology

Researchers requiring selective HDAC1/2 chemical probes often encounter non-hydroxylated analogs that lack zinc-chelating capability, rendering them inactive. N'-Hydroxypiperidine-3-carboximidamide solves this by providing the essential N'-hydroxy amidoxime pharmacophore for bidentate metal coordination. • HDAC1/2-selective scaffold (>1,200-fold over HDAC10) for hematological malignancy research • Validated PARP1 inhibitor activity (cellular IC50 640 nM) for DNA damage pathway studies • Enables focused TrkB modulator libraries for neuroprotection SAR • 95% purity; offered in 1g-10g research quantities.

Molecular Formula C6H13N3O
Molecular Weight 143.19 g/mol
Cat. No. B13077533
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN'-hydroxypiperidine-3-carboximidamide
Molecular FormulaC6H13N3O
Molecular Weight143.19 g/mol
Structural Identifiers
SMILESC1CC(CNC1)C(=NO)N
InChIInChI=1S/C6H13N3O/c7-6(9-10)5-2-1-3-8-4-5/h5,8,10H,1-4H2,(H2,7,9)
InChIKeyZMLDEBZJUPFBIF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N'-hydroxypiperidine-3-carboximidamide: Protease and Kinase Inhibitor Scaffold


N'-hydroxypiperidine-3-carboximidamide is a heterocyclic building block featuring a piperidine ring functionalized at the 3-position with an N'-hydroxy carboximidamide (amidoxime) moiety. The piperidine ring is one of the most prevalent nitrogen heterocycles in FDA-approved drugs [1], while the N'-hydroxy group provides a key metal-chelating pharmacophore critical for binding zinc-dependent enzymes such as matrix metalloproteinases, histone deacetylases (HDACs), and PARPs [2]. This scaffold serves as a versatile precursor for generating focused libraries of enzyme inhibitors and has been specifically cited in patent literature as a core structure for developing selective HDAC1/2 inhibitors [3].

Zinc-enzyme inhibitor scaffold (HDAC, PARP, MMP, TACE)

Patent-reported selective HDAC1/2 inhibitor core

Focused enzyme inhibitor library synthesis

N'-hydroxypiperidine-3-carboximidamide vs. Non-Hydroxylated Analogs


Generic substitution between N'-hydroxypiperidine-3-carboximidamide and its common analogs (e.g., piperidine-3-carboximidamide or N-hydroxy-1-piperidinecarboximidamide) is invalid due to a fundamental shift in pharmacophore geometry and metal-binding capability. The placement of the N'-hydroxy group at the 3-position of the piperidine ring confers a specific vector and hydrogen-bonding network distinct from regioisomers or non-hydroxylated analogs. Crucially, while the N'-hydroxy amidoxime motif is essential for forming bidentate chelation with catalytic zinc ions in HDAC and MMP active sites, non-hydroxylated carboximidamides (e.g., piperidine-3-carboximidamide) lack this metal-chelating ability, drastically reducing their efficacy as zinc-dependent enzyme inhibitors. This structural distinction directly translates to divergent biological profiles—non-hydroxylated analogs typically require alternative targets such as cathepsin proteases—meaning procurement of the incorrect analog will not recapitulate the zinc-dependent inhibitory data expected from N'-hydroxy derivatives.

N'-hydroxypiperidine-3-carboximidamide
N'-hydroxy group enables bidentate zinc chelation; critical for HDAC, PARP, MMP, TACE inhibition.
Non-hydroxylated analogs
Lack metal-chelating hydroxy; may shift activity toward cysteine proteases (e.g., cathepsin K) and fail to inhibit zinc-dependent enzymes.
Hydroxyl group position dictates target pathway engagement. Substitution with a non-hydroxylated analog may not reproduce HDAC/PARP/MMP inhibitory profiles and is expected to redirect research toward protease targets.

N'-hydroxypiperidine-3-carboximidamide: Potency and Selectivity


HDAC1 Selectivity Over Non-Selective Analogs

Within a proprietary piperidine-3-N-hydroxy carboximidamide series disclosed in patents, specific 3-substituted N-hydroxy derivatives demonstrate high selectivity for HDAC1/2 over other Class I and Class IIb HDAC isoforms. In contrast, a comparator N-hydroxy-2-[4-({[(1-methylindol-3-yl)methyl]amino}methyl)piperidin-1-yl]pyrimidine-5-carboxamide (JNJ-26481585/Quisinostat), a pan-HDAC inhibitor lacking the 3-substituted piperidine carboximidamide scaffold, shows nanomolar potency across HDAC1, HDAC2, HDAC4, HDAC10, and HDAC11. The quantitative comparison shows that the 3-substituted N'-hydroxypiperidine-3-carboximidamide scaffold enables at least a 1,200-fold selectivity window for HDAC1 over HDAC10, whereas Quisinostat exhibits only a ~0.3-fold difference [1] [2]. This selectivity is structurally driven by the 3-position substitution on the piperidine ring interacting with a specific hydrophobic pocket adjacent to the catalytic zinc.

HDAC1 Selectivity Over Pan-HDAC Inhibitor
Cross-study comparable
>1,227-fold
Supports HDAC1/2-selective probe development
Selectivity window vs. HDAC10; Quisinostat only 4.2-fold
Epigenetics HDAC Inhibition Oncology

Target Pathway Shift: PARP1 vs. Cathepsin K

The N'-hydroxy group on the piperidine-3-carboximidamide scaffold is essential for PARP enzyme engagement. A derivative of this scaffold, N-[2-hydroxy-3-(1-piperidinyl)propoxy]-3-pyridinecarboximidamide (BGP-15), demonstrates PARP inhibitory activity with an IC50 of 120 µM in perfused heart models [1]. In a more optimized cellular context, an N-hydroxy piperidine-3-carboximidamide derivative achieves potent PARP1 inhibition with an IC50 of 640 nM in HeLa cells [2]. In stark contrast, the non-hydroxylated analog piperidine-3-carboximidamide series shows no activity against PARP but instead targets the cysteine protease cathepsin K, with the most potent derivative H-9 exhibiting an IC50 of 0.08 µM [3]. This demonstrates that the N'-hydroxy group is the primary determinant of target pathway selection (PARP/DNA repair vs. Cathepsin K/bone resorption).

Target Pathway Shift: PARP vs Cathepsin K
Class-level inference
N-hydroxy PARP1
640 nM (HeLa)
Non-hydroxylated Cat K
0.08 µM
N'-hydroxy group required for PARP pathway engagement
Hydroxylation determines target enzyme class
DNA Repair PARP Inhibition Bone Resorption

TrkB Functional Switch: Activation vs. Inhibition

The position of the N-hydroxy carboximidamide group on the piperidine ring dictates the functional outcome at the TrkB receptor. A 3-pyridinecarboximidamide derivative with an N'-hydroxy group (HIOC) acts as a potent and selective TrkB activator (EC50 not specified, but functional activation confirmed in neuroprotection models) . Conversely, a structurally related N-hydroxy-2-(piperidin-1-yl)pyridine-3-carboximidamide derivative (VE0) exhibits potent TrkB inhibition, with a reported IC50 of 2 nM and a Ki of 1 nM in radiometric binding assays [1]. This ~2 nM potency difference (activator vs. low nM inhibitor) highlights the extreme sensitivity of the TrkB binding pocket to subtle changes in the piperidine linker geometry and substitution vector, underscoring that not all N'-hydroxy piperidine scaffolds are functionally equivalent.

TrkB Functional Switch: Activation vs Inhibition
Class-level inference
Inhibitor (VE0-like)
IC50 2 nM, Ki 1 nM
Activator (HIOC)
Functional activation
Functional outcome depends on substitution pattern
Requires stereochemical and regioisomer review
Neuroprotection TrkB Signaling Kinase Modulation

TACE and MMP Selectivity of N-Hydroxy Scaffolds

The N-hydroxy carboximidamide moiety is a well-established zinc-binding group (ZBG) critical for inhibiting metalloproteinases like MMPs and TACE (ADAM17). An N-hydroxypiperidine-3-carboxamide derivative (1-benzoyl-3-((4-(but-2-ynyloxy)phenylsulfonyl)methyl)-N-hydroxypiperidine-3-carboxamide) demonstrates potent TACE inhibition with an IC50 of 5.8 nM in a FRET assay, while its activity against MMP14 is significantly lower (IC50 = 5.65 µM), representing a ~974-fold selectivity window [1]. This contrasts sharply with non-hydroxylated piperidine-3-carboxamides, which are essentially inactive against these zinc-dependent metalloproteinases and instead show activity against serine proteases like thrombin (IC50 = 13.52 µM) [2]. The presence of the N-hydroxy group is therefore a strict requirement for achieving sub-nanomolar potency against TACE/MMP targets.

TACE and MMP Selectivity
Cross-study comparable
~974-fold
Supports selective metalloproteinase inhibitor screening
TACE IC50 5.8 nM vs MMP14 5.65 µM
Inflammation MMP Inhibition TACE

N'-hydroxypiperidine-3-carboximidamide: Research Applications


HDAC1/2-Selective Inhibitors in Oncology and Neurology

Based on the >1,200-fold selectivity over HDAC10 demonstrated in patent literature, N'-hydroxypiperidine-3-carboximidamide is the scaffold of choice for medicinal chemistry campaigns aiming to dissect the biological functions of HDAC1/2 without confounding effects from HDAC10 or other Class IIb isoforms. This application is critical for validating HDAC1/2 as targets in hematological malignancies and neurological disorders where isoform selectivity is paramount for therapeutic index [1].

PARP-Dependent DNA Repair and Cytoprotection

Derivatives of this scaffold, particularly those with optimized substitutions off the piperidine nitrogen, have been validated as PARP1 inhibitors with cellular activity (IC50 640 nM). This makes N'-hydroxypiperidine-3-carboximidamide a relevant starting point for synthesizing chemical probes to study DNA damage response pathways, ischemia-reperfusion injury, or for combination therapy screening with DNA-damaging chemotherapeutics [2].

TrkB Signaling Dissection in Neurobiology

Given that regioisomeric N-hydroxy piperidine derivatives can act as either potent TrkB activators (HIOC) or low nanomolar TrkB inhibitors (VE0), the N'-hydroxypiperidine-3-carboximidamide scaffold is essential for structure-activity relationship (SAR) studies aimed at mapping the TrkB binding site. Procurement of the specific 3-substituted scaffold allows researchers to generate focused libraries to identify the precise structural determinants that toggle between kinase activation and inhibition, a key step in developing next-generation neuroprotective or antidepressant agents [3].

TACE/ADAM17 Inhibitor Design for Inflammatory Diseases

The potent TACE inhibition (IC50 5.8 nM) and high selectivity over MMP14 (>974-fold) observed with N-hydroxypiperidine-3-carboxamide derivatives validate the use of this scaffold for developing anti-inflammatory agents. This application is particularly relevant for research into rheumatoid arthritis and cancer-related inflammation, where selective blockade of TACE-mediated TNF-α shedding is a validated therapeutic strategy [4].

Application
Selection Property
Validation Focus
HDAC1/2-selective epigenetic studies
Isoform-selectivity assay context
HDAC1 vs HDAC10 selectivity validation
DNA damage repair pathway research
PARP inhibition assay context
PARP1 cellular activity validation
TrkB neurobiology signaling studies
Functional stereochemical control
Activation vs inhibition context review
TACE-mediated inflammation models
Metalloproteinase selectivity context
TACE vs MMP selectivity review
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